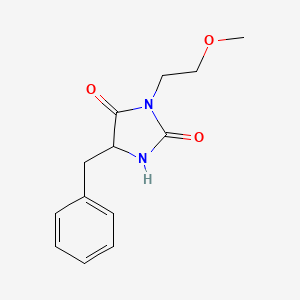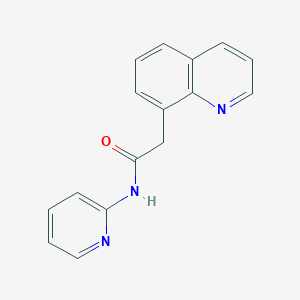
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor, which inhibits the binding of benzodiazepines to the receptor. This results in a decrease in the activity of the GABA-A receptor and a reduction in the inhibitory effects of GABA on neuronal excitability. This compound 15-4513 has been found to have a higher affinity for the benzodiazepine site than other antagonists, making it a valuable tool for studying the mechanism of action of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, indicating its potential use in the treatment of anxiety disorders. This compound 15-4513 has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound 15-4513 has been found to have neuroprotective effects, protecting against neuronal damage caused by ischemia and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513 has a number of advantages for lab experiments. It is a highly selective antagonist of the benzodiazepine site on the GABA-A receptor, making it a valuable tool for studying the mechanism of action of benzodiazepines. Additionally, this compound 15-4513 has been extensively studied and optimized for its synthesis method, ensuring high yield and purity of the compound.
However, this compound 15-4513 also has some limitations for lab experiments. It has a relatively short half-life, which may limit its use in certain experiments. Additionally, this compound 15-4513 has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for the study of 5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513. One area of research is the development of more selective antagonists of the benzodiazepine site on the GABA-A receptor, which may have fewer off-target effects and greater therapeutic potential. Additionally, this compound 15-4513 may be used in the development of new treatments for anxiety disorders, epilepsy, and other neurological conditions. Finally, this compound 15-4513 may be used in the study of the role of GABA-A receptors in various physiological and pathological processes.
Métodos De Síntesis
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513 can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl 2-chloropropionate, followed by the reduction of the resulting ester to the corresponding alcohol. The alcohol is then reacted with 2-methoxyethylamine to obtain the final product, this compound 15-4513. The synthesis method has been extensively studied and optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513 has been widely used in scientific research for its potential applications in various fields. It has been found to act as a selective antagonist of the benzodiazepine site on the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability and anxiety. This compound 15-4513 has been used to study the mechanism of action of benzodiazepines and their effects on GABA-A receptors.
Propiedades
IUPAC Name |
5-benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-8-7-15-12(16)11(14-13(15)17)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFZDFLEXWVXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(NC1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)






![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)




![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
